molecular formula C48H56N4O4 B13404428 meso-Tetra (4-methoxyphenyl) porphine

meso-Tetra (4-methoxyphenyl) porphine

Cat. No.: B13404428
M. Wt: 753.0 g/mol
InChI Key: MWJDSZHHPJCZOW-UHFFFAOYSA-N
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Description

meso-Tetra (4-methoxyphenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four methoxyphenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an important compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-methoxyphenyl) porphine typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out using a method similar to the Adler-Longo or Lindsey synthesis, which involves the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction mixture is refluxed, and the resulting porphyrin is purified through chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to obtain high-purity porphyrin .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra (4-methoxyphenyl) porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

meso-Tetra (4-methoxyphenyl) porphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of meso-Tetra (4-methoxyphenyl) porphine involves its ability to generate singlet oxygen upon light irradiation. This property is particularly useful in photodynamic therapy, where the singlet oxygen produced can induce cell death in cancer cells. The compound interacts with cellular components, leading to oxidative stress and apoptosis .

Comparison with Similar Compounds

Uniqueness: meso-Tetra (4-methoxyphenyl) porphine is unique due to its methoxy substituents, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .

Properties

Molecular Formula

C48H56N4O4

Molecular Weight

753.0 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3

InChI Key

MWJDSZHHPJCZOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC

Origin of Product

United States

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